molecular formula C₄₇H₆₅F₅O₁₃S B1145483 Fulvestrant 3-β-D-Glucuronide 17-Acetate CAS No. 403656-84-8

Fulvestrant 3-β-D-Glucuronide 17-Acetate

Cat. No.: B1145483
CAS No.: 403656-84-8
M. Wt: 965.07
InChI Key:
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Description

Fulvestrant 3-β-D-Glucuronide 17-Acetate is a metabolite of Fulvestrant, a selective estrogen receptor downregulator used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is significant in the study of hormone-related diseases and the development of targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate involves regioselective protection of Fulvestrant as its 17-acetate or 3-benzoate, followed by glucuronidation. The glucuronidation process can be improved using trichloroacetimidates, which involves the use of tri-O-isobutyryl imidate derivatives in conjunction with an inverse-addition technique .

Industrial Production Methods: Industrial production of this compound typically involves cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production process ensures high purity levels (>95%) and involves specialized reactions in a controlled environment.

Chemical Reactions Analysis

Types of Reactions: Fulvestrant 3-β-D-Glucuronide 17-Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trichloroacetimidates for glucuronidation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound .

Major Products Formed: The major products formed from these reactions include various glucuronide conjugates and oxidized derivatives, which are essential for studying the compound’s pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Fulvestrant 3-β-D-Glucuronide 17-Acetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is instrumental in studying hormone-related diseases and developing targeted therapies. The compound’s ability to downregulate estrogen receptors makes it valuable in breast cancer research and treatment.

Mechanism of Action

Fulvestrant 3-β-D-Glucuronide 17-Acetate exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the estrogen receptors, preventing estrogen from binding to these receptors. This mechanism effectively inhibits estrogen signaling, which is crucial for the growth of hormone receptor-positive breast cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Fulvestrant 3-β-D-Glucuronide 17-Acetate include other metabolites of Fulvestrant, such as Fulvestrant 3-β-D-Glucuronide and Fulvestrant 17-Acetate. These compounds share similar structures and mechanisms of action but differ in their specific functional groups and pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific glucuronide and acetate functional groups, which enhance its solubility and stability. These properties make it particularly effective in downregulating estrogen receptors and inhibiting estrogen signaling in cancer cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fulvestrant 3-β-D-Glucuronide 17-Acetate involves the conversion of Fulvestrant to Fulvestrant 3-β-D-Glucuronide, followed by acetylation of the 17-hydroxyl group.", "Starting Materials": [ "Fulvestrant", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Acetic anhydride", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Step 1: Activation of Glucuronic acid with DCC and DMAP in DCM to form Glucuronic acid anhydride", "Step 2: Addition of Fulvestrant to the reaction mixture and stirring at room temperature for 24 hours to form Fulvestrant 3-β-D-Glucuronide", "Step 3: Purification of the product by column chromatography using methanol and DCM as eluents", "Step 4: Acetylation of the 17-hydroxyl group of Fulvestrant 3-β-D-Glucuronide with acetic anhydride and TEA in DCM at 0°C to form Fulvestrant 3-β-D-Glucuronide 17-Acetate", "Step 5: Purification of the product by column chromatography using DCM and diethyl ether as eluents", "Step 6: Neutralization of the product with NaHCO3 and washing with NaCl solution", "Step 7: Drying of the product and recrystallization from water to obtain the final product" ] }

CAS No.

403656-84-8

Molecular Formula

C₄₇H₆₅F₅O₁₃S

Molecular Weight

965.07

Synonyms

(7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; 

Origin of Product

United States

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